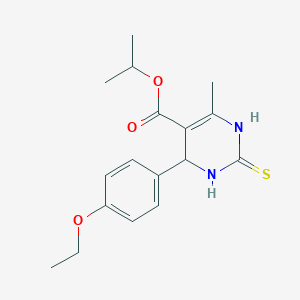![molecular formula C16H16ClNOS B4068722 N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068722.png)
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide, commonly known as CMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied extensively for its ability to modulate various biological processes.
Mécanisme D'action
The exact mechanism of action of CMPT is not fully understood, but it is believed to modulate various biological processes by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a crucial role in the inflammatory response. Additionally, CMPT has been shown to modulate the activity of various ion channels and receptors, which may contribute to its analgesic and anticonvulsant properties.
Biochemical and Physiological Effects:
CMPT has been shown to have significant biochemical and physiological effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are known to play a crucial role in the inflammatory response. Additionally, CMPT has been shown to modulate the activity of various neurotransmitters and ion channels, which may contribute to its analgesic and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPT in lab experiments is its ability to modulate various biological processes, making it a versatile tool for studying various physiological and pathological conditions. Additionally, CMPT has been shown to have low toxicity and is relatively easy to synthesize, making it an attractive candidate for further research.
One of the limitations of using CMPT in lab experiments is its relatively low solubility in water, which may limit its applicability in certain experiments. Additionally, the exact mechanism of action of CMPT is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on CMPT. One area of research could focus on elucidating the exact mechanism of action of CMPT, which may lead to the development of more targeted and effective therapies. Additionally, further research could focus on exploring the potential therapeutic applications of CMPT in various fields of medicine, such as pain management and oncology. Finally, research could also focus on developing more efficient synthesis methods for CMPT, which may facilitate its use in further research.
Applications De Recherche Scientifique
CMPT has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, CMPT has been studied for its potential antitumor activity and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-7-9-13(10-8-11)20-12(2)16(19)18-15-6-4-3-5-14(15)17/h3-10,12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFADPCQUWSVPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4068646.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4068653.png)
![N-(4-chlorophenyl)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4068661.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4068666.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4068671.png)

![{4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}(phenyl)methanone](/img/structure/B4068691.png)


![2-{[(1-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4068707.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068723.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,5-dimethyl-phenyl)-benzenesulfonamide](/img/structure/B4068727.png)
![2-amino-4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068733.png)
![methyl 11-(2-isopropoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4068752.png)